molecular formula C12H11ClN2O B1624184 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride CAS No. 61226-20-8

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B1624184
CAS RN: 61226-20-8
M. Wt: 234.68 g/mol
InChI Key: ZXGKKAOCGAUUPH-UHFFFAOYSA-N
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Description

“3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a reactant used in the synthesis of anticancer agents .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 3,5-dimethyl-1-phenyl-1H-pyrazole involves the condensation of acetylacetone and hydrazine .


Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles are known for their diverse chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity .

Scientific Research Applications

Pharmacology and Drug Design

The compound’s interaction with various biological targets can be studied to understand its pharmacodynamics. It may serve as a lead compound in the development of new drugs, particularly due to its potential interaction with the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D in humans .

Organic Synthesis

This chloride can act as an intermediate in the synthesis of more complex organic compounds. Its reactivity with different nucleophiles can be exploited to create a wide array of substances, including those with antibacterial properties .

Mechanism of Action

Target of Action

The primary target of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in intracellular cAMP levels, affecting various cellular processes.

Biochemical Pathways

The compound’s action on the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D affects the cAMP signaling pathway . Elevated cAMP levels can activate protein kinase A, which then phosphorylates various target proteins, leading to changes in cell function, gene expression, and other downstream effects.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability could be affected by temperature . .

Future Directions

The future directions for “3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” could involve further exploration of its potential applications in medicinal chemistry and drug discovery, given the known pharmacological effects of pyrazole-bearing compounds . Additionally, further studies could be conducted to understand its structure/reactivity relationships, which could have a positive impact in the design of synthetic methods .

properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-11(12(13)16)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGKKAOCGAUUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428788
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

CAS RN

61226-20-8
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61226-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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